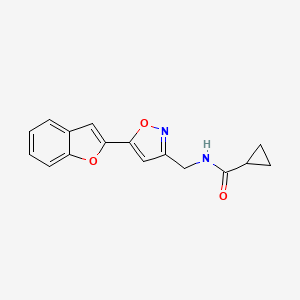

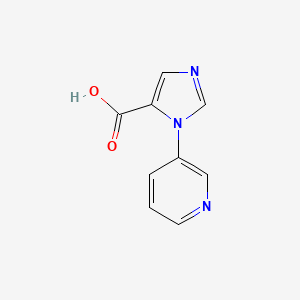

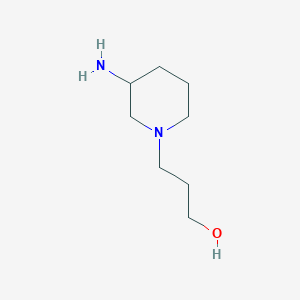

![molecular formula C15H12N2O2 B2500562 1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 2106988-56-9](/img/structure/B2500562.png)

1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid" is a derivative of pyrrolopyridine with a carboxylic acid functional group. It is structurally related to various compounds that have been synthesized and studied for their potential biological activities, including antiviral, antimicrobial, antiinflammatory, and analgesic properties. The presence of the carboxylic acid group is a common feature in these compounds, which may contribute to their ability to form hydrogen bonds and thus influence their biological activity and solid-state packing .

Synthesis Analysis

The synthesis of related pyrrolopyridine derivatives often involves cyclization reactions, fusion with anilines or aminopicolines, and hydrolysis of esters to yield the corresponding carboxylic acids. For example, the synthesis of 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives was achieved through such methods, with high yields reported for the final carboxylic acid products . Similarly, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involved a 1,3-dipolar cycloaddition reaction followed by cyclization . These synthetic routes highlight the versatility and efficiency of methods used to create complex pyrrolopyridine structures.

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives can be characterized by various spectroscopic techniques and crystallographic studies. For instance, the crystal and molecular structures of chiral and racemic forms of a related compound were determined, revealing the presence of infinite chains of molecules in the solid state . The stereochemistry of these compounds can significantly influence their physical properties and biological activities.

Chemical Reactions Analysis

Pyrrolopyridine derivatives can undergo various chemical reactions, including transamination and functionalization. The reaction of enaminones derived from pyrrolopyridine with difunctional bases can lead to a mixture of tautomeric Schiff bases and enaminones, some of which can undergo transamination . Additionally, the functionalization reactions of pyrazole derivatives with aminopyridine have been studied, providing insights into the reactivity of the pyrrolopyridine core .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives, such as acid dissociation constants, spectroscopic properties, and quantum mechanical parameters, have been investigated. For example, the acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, and their antimicrobial activity was evaluated . The spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid were studied using various techniques, and quantum chemical methods were used to simulate other properties like molecular electrostatic potential and polarizability . These studies provide a comprehensive understanding of the behavior of pyrrolopyridine derivatives in different environments.

Scientific Research Applications

Pyrrolopyridine Derivatives in Cancer Research

Pyrrolopyridine derivatives have been extensively studied for their potential anticancer properties. Cinnamic acid and its phenolic analogues, which share structural similarities with pyrrolopyridine derivatives, have been reviewed for their traditional and recent synthetic antitumor agents. These compounds, through various chemical modifications, have shown promise in medicinal research for their antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).

Role in Central Nervous System (CNS) Drugs

Compounds containing heteroatoms such as nitrogen (N), which is a feature of pyrrolopyridine, form a large class of organic compounds with potential CNS activity. These compounds have been identified as lead molecules for the synthesis of novel CNS-acting drugs, highlighting the versatility and importance of nitrogen-containing heterocycles in drug discovery for CNS disorders (Saganuwan, 2017).

Drug Discovery and Molecular Interaction

Pyrrolopyridine scaffolds, similar to "1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid", are crucial in the design of kinase inhibitors due to their ability to interact with kinases in multiple binding modes. This versatility is essential in developing targeted therapies for various diseases, as highlighted in a review of pyrazolo[3,4-b]pyridine kinase inhibitors, demonstrating the importance of such scaffolds in medicinal chemistry (Wenglowsky, 2013).

Mechanism of Action

Target of Action

The primary targets of 1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby reducing the activation of these downstream signaling pathways .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCg, and PI3K–Akt pathways . These pathways regulate various cellular processes, and their abnormal activation due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Future Directions

Biochemical Analysis

Biochemical Properties

1-Methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has been reported to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . It interacts with these enzymes, inhibiting their activity and thus playing a significant role in biochemical reactions .

Cellular Effects

In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves forming two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction inhibits the activity of FGFR, thereby affecting downstream signaling pathways .

properties

IUPAC Name |

1-methyl-5-phenylpyrrolo[3,2-b]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-17-9-11(15(18)19)14-13(17)8-7-12(16-14)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADDXDHBEBZVQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=N2)C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2106988-56-9 |

Source

|

| Record name | 1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

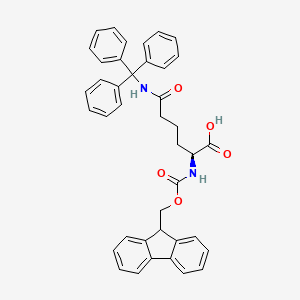

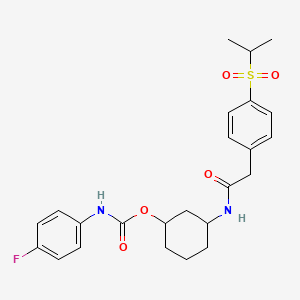

![3-Benzyl-3,7-diazaspiro[3.4]octane hydrochloride](/img/structure/B2500494.png)

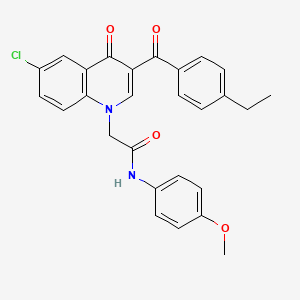

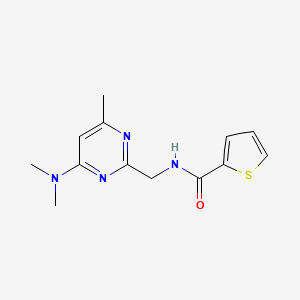

![N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2500495.png)

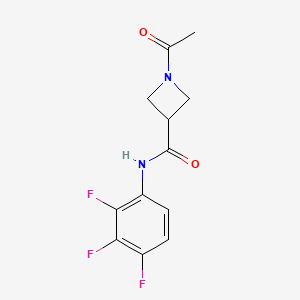

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2500497.png)

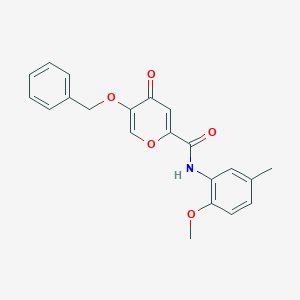

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2500501.png)

![2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2500502.png)